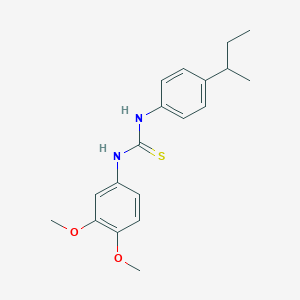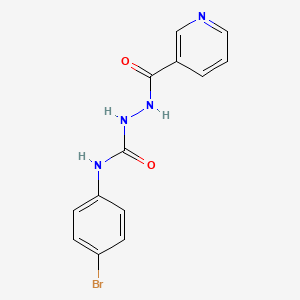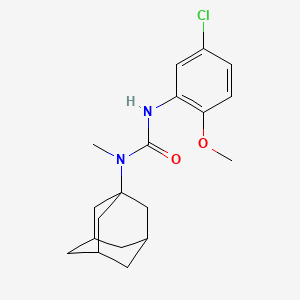
N-(4-sec-butylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea
Overview
Description
N-(4-sec-butylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea, also known as SB-4 or DMTU, is a chemical compound that has been widely used in scientific research due to its unique properties. SB-4 is a thiourea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Mechanism of Action
N-(4-sec-butylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to act as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to cause cellular damage and contribute to various diseases. N-(4-sec-butylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea can also inhibit the activity of enzymes that produce ROS and RNS, such as xanthine oxidase and nitric oxide synthase. Additionally, N-(4-sec-butylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to modulate the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are known to contribute to various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. N-(4-sec-butylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of various cancer cell lines. Additionally, N-(4-sec-butylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to modulate the immune system, reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(4-sec-butylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be increased through recrystallization and purification techniques. N-(4-sec-butylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea is also stable under various conditions, making it suitable for use in various assays. However, N-(4-sec-butylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea has some limitations for lab experiments. It has limited solubility in water, and its solubility in organic solvents can vary depending on the solvent used. Additionally, N-(4-sec-butylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea can interfere with some assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, which measures antioxidant activity.
Future Directions
For the study of N-(4-sec-butylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea include further investigation of its potential therapeutic applications, study of its potential use as a plant growth regulator, and development of new methods for synthesizing and purifying N-(4-sec-butylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea.
Scientific Research Applications
N-(4-sec-butylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been widely used in scientific research due to its unique properties. It has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. N-(4-sec-butylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties, making it a potential therapeutic agent for various diseases. It has also been studied for its potential use as a plant growth regulator and as a tool for environmental monitoring.
properties
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-(3,4-dimethoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-5-13(2)14-6-8-15(9-7-14)20-19(24)21-16-10-11-17(22-3)18(12-16)23-4/h6-13H,5H2,1-4H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGRAYOBSHCJQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-sec-butylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethoxyphenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]thiourea](/img/structure/B4115256.png)

![N-[3-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B4115271.png)
![ethyl 4-[({1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate](/img/structure/B4115276.png)
![2-(4-chlorophenyl)-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B4115283.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorophenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B4115293.png)
![N-{[4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)phenyl]sulfonyl}benzamide](/img/structure/B4115301.png)

![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4115326.png)
![2-[(5-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4115345.png)
![methyl 2-[({[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4115351.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B4115354.png)
![N-{[4-allyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-chlorobenzamide](/img/structure/B4115365.png)
![2-{4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B4115372.png)